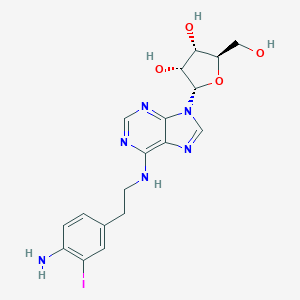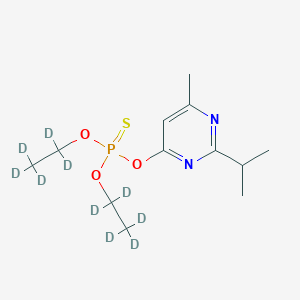
Diazinon-d10
Overview
Description
(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane: is a deuterated analog of diazinon, an organophosphorus compound widely used as an insecticide. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in its structure, making it useful for various scientific research applications, particularly in the field of analytical chemistry.
Mechanism of Action
Target of Action
Diazinon-d10, like its non-deuterated counterpart, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in cholinergic synapses and neuromuscular junctions .
Mode of Action
This compound acts as a contact insecticide, killing target organisms by altering normal neurotransmission within their nervous systems . It achieves this by inhibiting AChE, leading to an abnormal accumulation of ACh in the nervous system . This overstimulation of nerve cells results in the typical symptoms of organophosphate poisoning .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in neurotransmission. By inhibiting AChE, this compound disrupts the normal function of cholinergic synapses and neuromuscular junctions . The microbial degradation of Diazinon is found to be more effective than physicochemical methods for its complete clean-up from contaminated soil and water environments .
Pharmacokinetics
It is known that diazinon, the non-deuterated counterpart, is rapidly metabolized in the body . The deuterium atoms in this compound may alter its pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of nerve cells, which can cause a range of effects. In insects, this typically results in death . In mammals, exposure to Diazinon can lead to a decrease in choline acetyltransferase activity, a marker for neurological development, in neonatal rats . High doses can be lethal to dogs and can induce cardiac hemorrhage, increase fatty areas in the pancreas, and decrease the thickness of the duodenum and jejunum in pigs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the degradation of Diazinon in the environment can be influenced by physical and chemical methods such as photocatalysis, adsorption, and advanced oxidation .
Biochemical Analysis
Biochemical Properties
Diazinon-d10, like its parent compound Diazinon, is expected to interact with various enzymes and proteins. Diazinon is known to inhibit acetylcholinesterase, an enzyme crucial for nerve function this compound, being structurally similar, is likely to interact with the same enzyme
Cellular Effects
Diazinon, the parent compound, has been shown to cause oxidative stress and DNA fragmentation in cell lines Given the structural similarity, this compound may have similar effects on cells
Molecular Mechanism
It is known that Diazinon works by affecting the nervous system, disrupting the function of acetylcholinesterase As this compound is a deuterium-labeled version of Diazinon, it is likely to have a similar mechanism of action
Temporal Effects in Laboratory Settings
Studies on Diazinon have shown that it can be effectively degraded by certain microbial models, such as Cunninghamella elegans, within 7 to 13 days
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Studies on Diazinon have shown that it can have toxic effects at high doses
Metabolic Pathways
Diazinon is known to be metabolized by cytochrome P450, which is involved in oxidation and hydrolysis of phase I metabolism . Given the structural similarity, it is likely that this compound is involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with a methyl and isopropyl group.
Deuteration: The ethoxy groups are replaced with pentadeuterioethoxy groups through a deuteration process.
Phosphorothioate Formation: The final step involves the formation of the phosphorothioate group, which is achieved by reacting the intermediate with a suitable phosphorus reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process involves:
Bulk Synthesis: Large-scale synthesis of the pyrimidine intermediate.
Deuteration: Industrial deuteration techniques to replace hydrogen atoms with deuterium.
Final Assembly: Combining the deuterated intermediate with the phosphorus reagent to form the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the phosphorus center, converting it to a phosphine derivative.
Substitution: The ethoxy groups can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various alkoxy-substituted derivatives.
Scientific Research Applications
Chemistry
Isotope Labeling: Used as an isotope-labeled standard in mass spectrometry for the quantification of diazinon in environmental samples.
Reaction Mechanism Studies: Helps in studying the reaction mechanisms of organophosphorus compounds.
Biology
Metabolic Studies: Used in metabolic studies to trace the degradation pathways of diazinon in biological systems.
Medicine
Pharmacokinetics: Assists in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of diazinon.
Industry
Pesticide Analysis: Employed in the analysis of pesticide residues in agricultural products.
Comparison with Similar Compounds
Similar Compounds
Diazinon: The non-deuterated analog of the compound.
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Malathion: An organophosphorus compound used as an insecticide with a similar structure.
Uniqueness
Isotope Labeling: The presence of deuterium atoms makes (6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane unique and valuable for isotope labeling studies.
Stability: The deuterated compound exhibits enhanced stability compared to its non-deuterated counterpart, making it more suitable for long-term studies.
Properties
IUPAC Name |
(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3/i1D3,2D3,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIVAFMUCKRCQO-HXOHQZFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)C(C)C)OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584030 | |
| Record name | Diazinon-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100155-47-3 | |
| Record name | Diazinon-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diazinon-diethyl-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


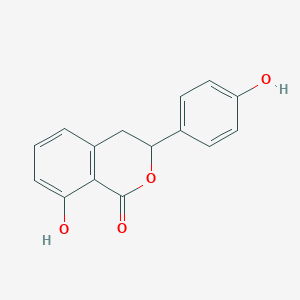
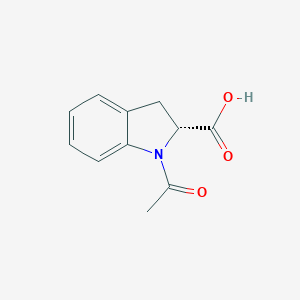

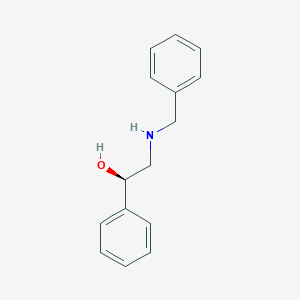


![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)

